molecular formula C10H12N2O3 B1518847 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one CAS No. 31847-25-3

3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Cat. No.: B1518847
CAS No.: 31847-25-3
M. Wt: 208.21 g/mol
InChI Key: PCNPNIYZSBXYEY-UHFFFAOYSA-N
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Description

3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a substituted oxazolidinone derivative characterized by a methoxy group at the 2-position and an amino group at the 4-position of the phenyl ring.

Properties

IUPAC Name

3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-14-9-6-7(11)2-3-8(9)12-4-5-15-10(12)13/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNPNIYZSBXYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The core structure of 3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is typically synthesized via ring closure reactions involving amino alcohols or epoxide intermediates with carbonyl sources such as isocyanates, carbonates, or carbamates. The key step is the formation of the oxazolidinone ring through intramolecular cyclization or addition reactions.

Preparation via Epoxide Ring Opening and Cyclization

One common approach involves the nucleophilic ring opening of an epoxide intermediate by an amine or azide, followed by cyclization to form the oxazolidinone ring.

  • Starting materials: 4-amino-2-methoxyphenyl-substituted epoxides or azido alcohols.
  • Reagents: Phenyl chloroformate or other carbonate sources to introduce the carbonyl group.
  • Conditions: Typically carried out in polar aprotic solvents like DMF or DMSO, sometimes under inert atmosphere.
  • Catalysts: Bases such as triethylamine or sodium hydride to facilitate cyclization.
  • Yields: Generally moderate to high (60-90%).

For example, in the synthesis of related oxazolidinones, azido alcohol intermediates generated by regio- and stereoselective epoxide opening with sodium azide were converted into oxazolidinones by treatment with phenyl chloroformate, followed by reduction and cyclization steps. This method achieves high regio- and stereoselectivity and good overall yields (~79%).

Continuous Flow Organocatalytic Synthesis Using CO2

A modern and environmentally friendly method involves the continuous flow synthesis of oxazolidinones from epoxy amines and carbon dioxide catalyzed by organocatalysts.

  • Procedure: Epoxy amine substrates are reacted with CO2 under mild pressure (e.g., 10 bar) in the presence of a polymer-supported organocatalyst.
  • Solvents: Mixed solvents like MEK/DMSO.
  • Temperature: Moderate heating (~80 °C).
  • Catalyst: Porous polystyrene-supported TBD (triazabicyclodecene) monomer.
  • Yields: High yields up to 93-99% reported for similar oxazolidinones.
  • Notes: Water presence must be minimized to avoid side reactions such as cyclic carbonate formation. The catalyst is reusable but requires careful drying of substrates to maintain selectivity.

This approach is advantageous for scale-up and green chemistry compliance, providing a continuous and selective route to oxazolidinones structurally related to this compound.

Asymmetric Multi-Component Reactions

Asymmetric synthesis methods have been developed to obtain optically active oxazolidinones with high enantiomeric excess (ee).

  • Reagents: Anilines, ethyl glyoxalate, and epoxides.
  • Catalysts: Chiral binaphthalene ligands combined with Ti(IV) salts and trifluoroacetic acid (TFA).
  • Conditions: Low temperature (-40 °C to room temperature), prolonged reaction times (up to 4 days).
  • Yields and Selectivity: Moderate to good yields (up to 73%) with enantioselectivities up to 90% ee.
  • Mechanism: The chiral catalyst facilitates ring-opening of the epoxide and subsequent cyclization, with TFA promoting the ring-closure step.
  • Purification: Silica gel chromatography, chiral HPLC analysis confirms stereochemical purity.

This method is particularly useful when optical purity is critical, such as in pharmaceutical applications.

One-Step Carbamate Cyclization Process

In some patented processes, this compound analogs are prepared by reacting carbamates with acetamidoacetoxypropane derivatives in the presence of strong bases and lithium cations.

  • Bases: Alkoxides (t-butoxide, t-amylate), lithium diisopropylamide, DBU, or lithium hexamethyldisilazide.
  • Solvents: Polar aprotic solvents.
  • Reaction: Deprotonation of carbamate followed by intramolecular cyclization to form the oxazolidinone ring.
  • Yields: Efficient one-step synthesis with good yields.
  • Advantages: Simplifies synthesis by avoiding multiple steps and isolation of intermediates.

Enzymatic and Regioselective Approaches

Enzymatic kinetic resolution and regioselective transformations have also been employed for preparing oxazolidinones with defined stereochemistry.

  • Example: Lipase-catalyzed esterification and regioselective azide introduction into methoxy-substituted cinnamate derivatives.
  • Steps: Sharpless asymmetric dihydroxylation, reduction, protection, and nucleophilic azide opening.
  • Yields: Moderate to good yields (~65-79%) over multiple steps.
  • Features: High regio- and stereoselectivity, useful for complex derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Catalyst(s) Yield (%) Notes
Epoxide ring opening + cyclization Epoxide, NaN3, phenyl chloroformate, reduction agents None or base (Et3N, NaH) ~79 High regio- and stereoselectivity; multi-step process
Continuous flow with CO2 Epoxy amine, CO2 (10 bar), MEK/DMSO, polymer catalyst Polymer-supported TBD 91-99 Green method; sensitive to water; continuous production
Asymmetric multi-component Aniline, ethyl glyoxalate, epoxide, Ti(IV)/chiral ligand Ti(IV)/binaphthalene ligand + TFA Up to 73 High enantioselectivity (up to 90% ee); long reaction time
One-step carbamate cyclization Carbamate, acetamidoacetoxypropane, strong base Alkoxides, lithium bases Good Simplified one-step process; patented
Enzymatic regioselective Methoxy cinnamate derivatives, lipase, azide reagents Lipase (Penicillium camambertii) 65-79 Regio- and stereoselective; enzymatic resolution

Detailed Research Findings

  • Water Sensitivity: In continuous flow methods, water can cause side reactions forming cyclic carbonates instead of oxazolidinones, necessitating careful drying of substrates.
  • Catalyst Reusability: Polymer-supported catalysts allow for catalyst recovery and reuse without significant loss of activity.
  • Stereochemical Control: The use of chiral ligands and Ti(IV) salts with TFA enables control over diastereo- and enantioselectivity, critical for biological activity.
  • Mechanistic Insights: Acid catalysis (e.g., TFA) promotes epoxide ring-opening, while bases facilitate cyclization steps, highlighting the importance of reaction conditions optimization.
  • Process Efficiency: One-step carbamate cyclization methods reduce synthesis time and purification steps, improving scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one":

Oxazolidinone Derivatives: General Applications

  • A novel approach has facilitated the eco-friendly synthesis of NH-1,3-oxazolidine-2-ones derivatives, which exhibit valuable activities, including anti-cancer, anti-inflammatory, antipyretic, anticonvulsant, antifungal, antimicrobial, anthelmintic, antianxiety, and anti-depressive effects , as well as acting as HIV-1 inhibitors . Their versatility makes them critical assets in pharmaceutical drug design .
  • Many substituted oxazolidinones have pharmaceutical applications .

Specific Examples & Related Research

  • Antimicrobial Activity: Research has explored the synthesis, characterization, and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one .
  • Anticonvulsant agents: Design & synthesis of 2-(substituted aryloxy)-5-(substituted benzylidene)-3-phenyl-2,5-dihydro-1H-[1,2,4] triazin-6-one as potential anticonvulsant agents .
  • Anti-tubercular Activity: In search of potential therapeutics for tuberculosis, scientists have described the synthesis, characterization and antimycobacterial activity of 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one analogues .
  • MOPS: this compound can be used as a non-ionic organic buffering agent in cell cultures with pH range 6-8.5 .

Mechanism of Action

The mechanism by which 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Structural Analogues in Nitrofuran Antibiotics

Nitrofuran antibiotics, such as furazolidone (FZD), share the oxazolidinone core but differ in substituents. FZD (3-{[(5-nitro-2-furyl)methylene]amino}-1,3-oxazolidin-2-one) features a nitro-furan moiety linked via a Schiff base (Figure 1a). Its metabolite, 3-amino-1,3-oxazolidin-2-one (AOZ), retains the oxazolidinone ring but lacks the nitro group, highlighting the importance of substituents in biological activity .

Key Differences:
  • Bioactivity: FZD exhibits broad-spectrum antibacterial activity, while 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one’s pharmacological profile remains less characterized .

Derivatives with Aromatic Substitutions

  • 3-(4-Aminophenyl)-1,3-oxazolidin-2-one: Synthesized via catalytic reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one using Au-NCs/SCNPs, this compound lacks the methoxy group but shares the para-amino substitution. Its UV-Vis spectral profile (λmax ≈ 250 nm) differs due to reduced conjugation compared to nitro precursors .
  • 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (CAS 1042623-24-4): An isomer with the amino group at the 5-position. This positional shift may alter electronic properties and biological interactions .

Functionalized Oxazolidinones

  • 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride: Features an aminomethyl group at the 5-position of the oxazolidinone ring. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations .
  • 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (CAS 1210001-75-4): Contains a branched aminoethyl group, which may improve membrane permeability compared to linear substituents .

Spectral Properties

Compound UV-Vis λmax (nm) IR Stretching (cm<sup>-1</sup>) NMR Shifts (δ, ppm)
3-(4-Amino-2-methoxyphenyl)-oxazolidinone 250–270 (aromatic) 3350 (N–H), 1680 (C=O) 6.8–7.2 (aryl), 3.8 (OCH3)
3-(4-Aminophenyl)-oxazolidinone 250 3300 (N–H), 1700 (C=O) 6.5–7.0 (aryl)
Furazolidone 360 (nitro group) 3100 (C–H furan), 1650 (C=N) 7.5–8.0 (furan)

Biological Activity

3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the oxazolidinone class, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. The presence of the 4-amino and 2-methoxy substituents on the phenyl ring enhances its biological properties.

Anticancer Activity

Recent studies have indicated that oxazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity Assays : The MTT assay demonstrated that certain oxazolidinone derivatives possess IC50 values significantly lower than those of established chemotherapeutics like cisplatin, indicating potent anticancer activity. For example, one derivative showed IC50 values ranging from 3.82 to 17.76 µM across several cancer cell lines while maintaining low toxicity towards normal cells (IC50 > 100 µM) .
  • Mechanism of Action : The mechanism of action for these compounds often involves induction of apoptosis and cell cycle arrest. Flow cytometric analysis revealed that treatment with specific derivatives led to an increase in G1 phase cells, suggesting an arrest at this cell cycle checkpoint .

Antimicrobial Activity

Oxazolidinones are also recognized for their antibacterial properties. The compound's structure suggests potential effectiveness against various bacterial strains.

Key Findings:

  • Antibacterial Evaluation : Research has shown that oxazolidinone derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. For example, derivatives with similar structural features demonstrated significant antibacterial activity with varying degrees of effectiveness .

Antiparasitic Activity

Emerging studies suggest that oxazolidinone compounds may also exhibit antiparasitic activities.

Key Findings:

  • Antiparasitic Efficacy : Certain analogs have shown promising results against protozoan parasites, with IC50 values indicating effective inhibition of growth in relevant models. This highlights the versatility of oxazolidinones beyond traditional uses .

Case Studies

Several case studies provide insights into the biological activity of compounds related to this compound:

StudyFocusFindings
Study AAnticancerCompound exhibited IC50 values between 3.82 - 17.76 µM against multiple cancer cell lines; induced apoptosis in MGC-803 cells .
Study BAntibacterialDemonstrated effective inhibition against E. coli and S. aureus; structure-activity relationship analysis indicated potent antibacterial properties .
Study CAntiparasiticAnalogous compounds showed significant efficacy against Leishmania species with IC50 values below 20 µM .

Q & A

What are the optimal synthetic routes for 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, considering reaction conditions and purification methods?

The synthesis typically involves multi-step reactions with careful control of conditions. For example, coupling procedures using α,β-unsaturated carboxylic acids with oxazolidinones under anhydrous conditions in solvents like dichloromethane or ethanol can yield derivatives in ~70% efficiency . Catalysts such as TiCl4 may enhance diastereoselectivity during nucleophilic additions . Purification often employs column chromatography or recrystallization, with spectroscopic validation (NMR, MS) ensuring purity .

How can enantioselective synthesis of this oxazolidinone be achieved using chiral auxiliaries?

Valine-derived chiral auxiliaries (e.g., 4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one) enable enantioselective hydroxymethylation or formylation of aldehydes. Lithiation of the auxiliary followed by aldehyde addition achieves diastereoselectivities >80%, with subsequent cleavage recovering the auxiliary for reuse . X-ray crystallography is critical for confirming stereochemistry .

Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be analyzed?

  • NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra for aromatic protons (δ 6.5–7.5 ppm), oxazolidinone carbonyl (δ ~170 ppm), and methoxy groups (δ ~3.8 ppm) .
  • MS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns .
  • IR : Identify carbonyl stretching (1650–1750 cm<sup>−1</sup>) and amine N–H vibrations (3300–3500 cm<sup>−1</sup>) .

How does the substitution pattern on the oxazolidinone ring influence antibacterial activity, and what experimental approaches are used to study this?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., fluoro, nitro) at the 4-position enhance ribosomal binding affinity, while bulkier substituents reduce solubility . In vitro minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and X-ray crystallography of ribosomal complexes are standard methods .

What strategies resolve unexpected reaction pathways during the synthesis of derivatives?

Unexpected ring-opening reactions (e.g., imidazoquinazoline cleavage with ethylene oxide) require mechanistic analysis via <sup>1</sup>H NMR and LC-MS to identify intermediates . Adjusting solvent polarity (e.g., switching from THF to DCM) or temperature can suppress side reactions .

What are the critical parameters in X-ray crystallographic analysis to confirm stereochemistry?

  • Data Collection : High-resolution (<1.0 Å) datasets using synchrotron radiation reduce noise.
  • Refinement : SHELXL software refines anisotropic displacement parameters and validates using R-factors (<5%) .
  • Visualization : ORTEP-3 diagrams illustrate thermal ellipsoids and hydrogen bonding networks .

How can derivatization techniques enhance the detection of this compound in biological matrices using mass spectrometry?

Derivatization with 2-nitrobenzaldehyde (2-NBA) forms stable nitrophenyl derivatives (e.g., NP-AOZ), improving ionization efficiency in LC-MS/MS. Solid-phase extraction (SPE) with C18 columns isolates metabolites from plasma or urine, achieving detection limits <1 ppb .

What purification methods are recommended to isolate high-purity this compound from complex reaction mixtures?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities.
  • Recrystallization : Ethanol/water (7:3 v/v) yields crystals with >99% purity .

How does the presence of electron-donating groups on the aromatic ring affect the compound's metabolic stability?

Methoxy groups at the 2-position enhance metabolic stability by reducing cytochrome P450 oxidation. In vitro liver microsome assays (human or rat) quantify half-life improvements, while LC-HRMS identifies metabolites like hydroxylated derivatives .

What computational methods predict the binding affinity of this compound with bacterial ribosomal targets?

Molecular docking (e.g., AutoDock Vina) models interactions with the 50S ribosomal subunit (PDB ID: 7PD6). Free energy perturbation (FEP) calculations validate binding poses, correlating with MIC data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
Reactant of Route 2
3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.